An In-depth Technical Guide to Chlorodiisopropylphosphine
An In-depth Technical Guide to Chlorodiisopropylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of chlorodiisopropylphosphine, a versatile organophosphorus compound. It covers its chemical structure, physicochemical properties, synthesis, key reactions, and applications, with a focus on information relevant to research and development.
Chemical Structure and Properties
Chlorodiisopropylphosphine, with the chemical formula C₆H₁₄ClP, is an organophosphorus compound where a central phosphorus atom is bonded to two isopropyl groups and one chlorine atom.[1] It is a colorless to light yellow liquid that is reactive with water and oxygen.[1][2] Its structure makes it a valuable precursor for the synthesis of a wide range of phosphine (B1218219) ligands and other organophosphorus compounds.[2][3]
Below is a diagram illustrating the chemical structure of chlorodiisopropylphosphine.
Caption: Chemical structure of Chlorodiisopropylphosphine.
Physicochemical Data
The following table summarizes the key physicochemical properties of chlorodiisopropylphosphine.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄ClP | [1][2] |
| Molecular Weight | 152.60 g/mol | [1][4] |
| Appearance | Colorless to slightly yellow liquid | [2][5] |
| Density | 0.959 g/mL at 25 °C | [1][5] |
| Boiling Point | 46-47 °C at 10 mmHg; 69 °C at 33 mmHg; 158 °C (lit.) | [1][2][5] |
| Refractive Index | n20/D 1.475 (lit.) | [6] |
| Flash Point | 4 °C (39.2 °F) - closed cup | [6][7] |
| Solubility | Reacts with water | [1] |
| CAS Number | 40244-90-4 | [1][2] |
Synthesis of Chlorodiisopropylphosphine
The primary method for synthesizing chlorodiisopropylphosphine is through the reaction of phosphorus trichloride (B1173362) (PCl₃) with a Grignard reagent, specifically isopropylmagnesium chloride ((CH₃)₂CHMgCl).[1] This reaction provides a good yield of the monochloro derivative compared to reactions with less sterically hindered Grignard reagents.[1] Tetrahydrofuran (B95107) (THF) is a commonly used solvent for this synthesis.[8]
The overall reaction is as follows: PCl₃ + 2 (CH₃)₂CHMgCl → [(CH₃)₂CH]₂PCl + 2 MgCl₂[1]
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis of Chlorodiisopropylphosphine via Grignard Reaction.
Experimental Protocol: Synthesis of Chlorodiisopropylphosphine
This protocol is based on the Grignard reaction method.[1][8]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Isopropylmagnesium chloride ((CH₃)₂CHMgCl) or Magnesium turnings and Isopropyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Reaction flask (e.g., three-necked round-bottom flask)
-
Condenser
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Grignard Reagent (if not commercially available):
-
In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.
-
Add a small amount of a solution of isopropyl chloride in anhydrous THF to initiate the reaction (a crystal of iodine can be used as an initiator).
-
Once the reaction starts, add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of phosphorus trichloride in anhydrous THF dropwise to the stirred Grignard reagent. The molar ratio of PCl₃ to the Grignard reagent should be approximately 1:2.[1]
-
Control the rate of addition to maintain the reaction temperature. A temperature of -30 °C has been reported to be optimal.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period (e.g., 30 minutes).[8]
-
-
Work-up and Purification:
-
The resulting mixture contains the product and magnesium chloride salts.
-
Filter the mixture under an inert atmosphere to remove the salts.
-
Wash the filter cake with anhydrous THF.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure chlorodiisopropylphosphine.
-
Spectroscopic Characterization: The structure and purity of the synthesized chlorodiisopropylphosphine can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR.[9][10]
Key Reactions and Applications
Chlorodiisopropylphosphine is a versatile reagent used in a variety of chemical transformations.[2]
-
Synthesis of Tertiary Phosphines: It reacts with Grignard reagents or organolithium compounds (RM) to produce tertiary phosphines ([(CH₃)₂CH]₂PR).[1] These phosphines are widely used as ligands in catalysis.[2][3]
-
Synthesis of Phosphinites: It reacts with alcohols (ROH) or phenols, typically in the presence of a base, to form phosphinites ([(CH₃)₂CH]₂POR).[1] Phosphinites also serve as important ligands in coordination chemistry.[1]
Applications:
-
Catalysis: As a precursor to phosphine ligands, it is crucial in the development of catalysts for organic synthesis, including cross-coupling reactions and polymer chemistry.[2][7]
-
Pharmaceutical Development: The compound is used in the synthesis of active pharmaceutical ingredients (APIs).[2]
-
Materials Science: It is employed in the creation of advanced materials, such as polymers and flame retardants.[3][5]
-
Chemical Biology: It is used in research involving phosphine chemistry to understand biological processes.[2]
The following diagram illustrates the main reaction pathways of chlorodiisopropylphosphine.
Caption: Key Reactions of Chlorodiisopropylphosphine.
Safety and Handling
Chlorodiisopropylphosphine is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[1][4][6] It reacts with water, releasing toxic and corrosive hydrogen chloride gas.[1]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Keep away from heat, sparks, and open flames.[6]
-
Store in a cool, dry place under an inert atmosphere.[5]
-
Handle and store away from water and moisture.
-
Conclusion
Chlorodiisopropylphosphine is a fundamental building block in organophosphorus chemistry. Its reactivity allows for the synthesis of a diverse range of phosphine ligands and other valuable compounds. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development, particularly in the fields of catalysis, materials science, and pharmaceuticals.
References
- 1. Chlorodiisopropylphosphine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Chlorodiisopropylphosphine CAS#: 40244-90-4 [amp.chemicalbook.com]
- 4. Chlorodiisopropylphosphine | C6H14ClP | CID 538967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorodiisopropylphosphine | 40244-90-4 [chemicalbook.com]
- 6. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 7. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
